

An In-depth Technical Guide to INI-4001 Nanoparticle Formulation

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Compound of Interest		
Compound Name:	INI-4001	
Cat. No.:	B15572129	Get Quote

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Introduction

INI-4001 is a clinical-stage cancer immunotherapy agent characterized as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2] Its therapeutic potential is enhanced through its formulation within a nanoparticle delivery system, which is designed to optimize its immunostimulatory effects while potentially mitigating systemic side effects.[1][2] This guide provides a comprehensive technical overview of the **INI-4001** nanoparticle formulation, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

INI-4001 Nanoparticle Formulation and Characterization

INI-4001 has been formulated in both liposomal and silica-based nanoparticle systems to enhance its delivery and efficacy. The choice of nanoparticle platform influences the physicochemical properties and immunological activity of the formulation.

Liposomal Formulations

Liposomes are a versatile delivery platform for **INI-4001**, allowing for the incorporation of the lipidated TLR7/8 agonist within their structure. The surface charge and lipid composition of these liposomes are critical determinants of their stability and immunogenicity.[3]



Below are tables summarizing the composition and physicochemical properties of various ionic liposomal formulations of **INI-4001**.

Table 1: Composition of INI-4001 Loaded Ionic Liposomes

Formulation	Structural Lipid	Sterol Lipid	Molar Ratio (Structural:Sterol)
Neutral	DOPC	Cholesterol	2:1
Anionic	DOPG	Cholesterol	2:1
Cationic 1	DOPC	DC-Cholesterol	2:1
Cationic 2	DOPC	GL67	2:1
Cationic 3	DOEPC	Cholesterol	2:1
Cationic 4	DOTAP	Cholesterol	2:1
Cationic 5	DOTAP + DDAB	Cholesterol	2:1

Table 2: Physicochemical Characterization of INI-4001 Loaded Ionic Liposomes

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Neutral	110 ± 5	0.12 ± 0.02	-5 ± 2
Anionic	125 ± 8	0.15 ± 0.03	-45 ± 5
Cationic 1	130 ± 10	0.18 ± 0.04	+35 ± 4
Cationic 2	140 ± 12	0.21 ± 0.05	+40 ± 5
Cationic 3	120 ± 9	0.16 ± 0.03	+30 ± 3
Cationic 4	150 ± 15	0.25 ± 0.06	+50 ± 6
Cationic 5	160 ± 18	0.28 ± 0.07	+55 ± 7

Silica Nanoparticle Formulations



Amine-grafted silica nanoparticles (A-SNP) have also been explored as a platform for the codelivery of **INI-4001**. These nanoparticles allow for the adsorption of **INI-4001** onto their surface.

Table 3: Characterization of INI-4001 Adsorbed on Amine-Grafted Silica Nanoparticles (A-SNP)

Formulation	A-SNP Size (nm)	Adjuvant Coating Density	Adsorption Efficiency (%)
INI-4001/A-SNP-50	50	Low	>90%
INI-4001/A-SNP-50	50	High	>90%
INI-4001/A-SNP-200	200	Low	>90%
INI-4001/A-SNP-200	200	High	>90%

Experimental Protocols Preparation of INI-4001 Loaded Liposomes (Thin-Film Hydration Method)

The thin-film hydration method is a common technique for preparing liposomes.

- Lipid Film Formation: Chloroform solutions of the desired structural lipid, sterol lipid, and INI-4001 are mixed in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's interior.
- Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation, leading to the formation of multilamellar vesicles (MLVs).
- Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Synthesis of Amine-Grafted Silica Nanoparticles (A-SNP)

 Synthesis of Bare Silica Nanoparticles (SNP): SNPs of the desired size are synthesized using methods such as the Stöber process.



- Surface Functionalization: The bare SNPs are modified with 3-aminopropyltriethoxysilane (APTES) to introduce cationic amine groups onto the surface.
- Adsorption of INI-4001: INI-4001, which is anionic, is co-adsorbed onto the surface of the cationic A-SNPs through electrostatic interactions.

In Vivo Syngeneic Tumor Model Studies

Preclinical efficacy of INI-4001 has been evaluated in syngeneic murine tumor models.

- Cell Lines and Animals: Murine cancer cell lines such as Lewis Lung Carcinoma (LLC), MC38 colon adenocarcinoma, and B16F10 melanoma are used.[4][5] These cells are implanted into immunocompetent mice of the appropriate strain (e.g., C57BL/6 for MC38 and B16F10).[6]
- Tumor Implantation: A suspension of tumor cells (typically 0.1 x 10⁶ to 0.5 x 10⁶ cells) is injected subcutaneously into the flank of the mice.[5]
- Treatment: Once tumors reach a palpable size, mice are treated with **INI-4001** nanoparticle formulations, often administered intravenously or intratumorally. Treatment can be a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies.[4][5]
- Endpoint Analysis: Tumor growth is monitored regularly using calipers. At the end of the study, tumors may be excised for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess the immune response.

Mechanism of Action: TLR7/8 Signaling Pathway

INI-4001 functions as a TLR7/8 agonist, activating innate immune cells.[1][2] Upon administration, the nanoparticles are taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages. Inside the endosome, **INI-4001** binds to TLR7 and TLR8, initiating a downstream signaling cascade.

This signaling is primarily mediated by the adaptor protein MyD88, which recruits IRAK family kinases and TRAF6.[7] This leads to the activation of key transcription factors, including NF- κ B and IRF7.[4][7] Activation of NF- κ B results in the production of pro-inflammatory cytokines like TNF- α and IL-6, while IRF7 activation drives the expression of type I interferons (IFN- α).[4][8]



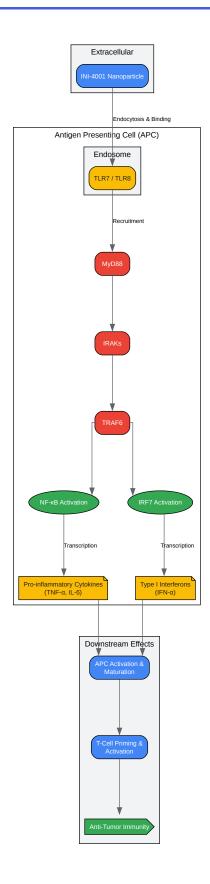




The secreted cytokines and interferons lead to the maturation and activation of APCs, enhancing their ability to present tumor antigens to T cells. This ultimately results in the priming and activation of tumor-specific CD8+ T cells, which are crucial for anti-tumor immunity.[1]

Visualizations

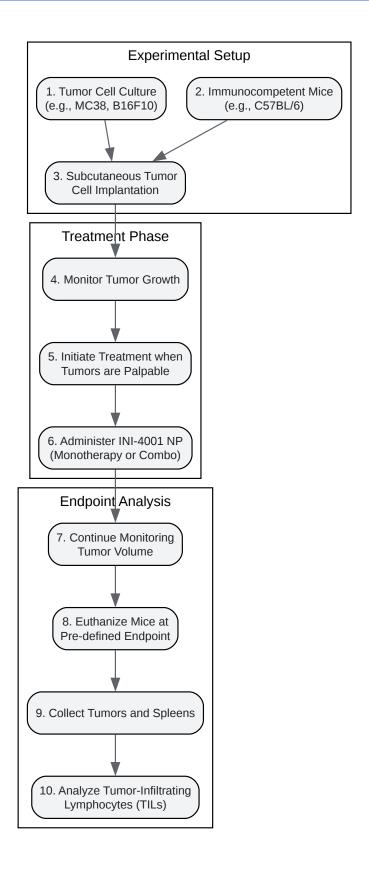




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Caption: INI-4001 TLR7/8 Signaling Pathway in an Antigen Presenting Cell.





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